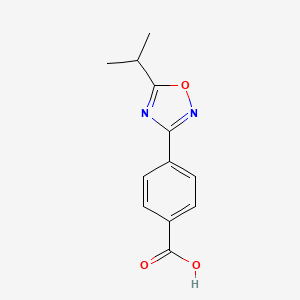

4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7(2)11-13-10(14-17-11)8-3-5-9(6-4-8)12(15)16/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZOSTFYGLSNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649222 | |

| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-28-4 | |

| Record name | 4-[5-(1-Methylethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915920-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound with potential applications in pharmaceutical research. The synthesis involves a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a well-established route for the formation of 3,5-disubstituted 1,2,4-oxadiazoles. The general strategy involves the construction of the oxadiazole ring from a nitrile precursor, followed by functional group manipulations to yield the final carboxylic acid.

The key steps in the synthesis are:

-

Amidoxime Formation: Reaction of a commercially available cyanobenzoate ester with hydroxylamine to form an N'-hydroxyimidamide (amidoxime).

-

Acylation: Acylation of the amidoxime with an appropriate acylating agent, in this case, isobutyryl chloride, to introduce the isopropyl group.

-

Cyclization: Intramolecular cyclization of the O-acylated amidoxime, typically under thermal conditions or in the presence of a base, to form the 1,2,4-oxadiazole ring.

-

Hydrolysis: Saponification of the ester group to the corresponding carboxylic acid to yield the final product.

A patent for the preparation of similar 1,2,4-oxadiazole benzoic acids suggests that these steps can be carried out in a single alcoholic solvent, and in some cases, without the isolation of intermediates, potentially offering a more efficient process.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

This initial step involves the conversion of the nitrile group of methyl 4-cyanobenzoate into an amidoxime.

Materials:

-

Methyl 4-cyanobenzoate

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (or another suitable base)

-

Ethanol

-

Water

Procedure:

-

To a solution of methyl 4-cyanobenzoate (1 equivalent) in aqueous ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.2 equivalents).

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl 4-(N'-hydroxycarbamimidoyl)benzoate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-(N'-(isobutyryloxy)carbamimidoyl)benzoate

The amidoxime intermediate is acylated with isobutyryl chloride to introduce the precursor for the isopropyl group at the 5-position of the oxadiazole ring.

Materials:

-

Methyl 4-(N'-hydroxycarbamimidoyl)benzoate

-

Isobutyryl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve methyl 4-(N'-hydroxycarbamimidoyl)benzoate (1 equivalent) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude O-acylated intermediate.

Step 3: Synthesis of Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate

The O-acylated intermediate undergoes thermal cyclization to form the 1,2,4-oxadiazole ring.

Materials:

-

Methyl 4-(N'-(isobutyryloxy)carbamimidoyl)benzoate

-

Toluene (or another high-boiling solvent)

Procedure:

-

Dissolve the crude methyl 4-(N'-(isobutyryloxy)carbamimidoyl)benzoate in toluene.

-

Heat the solution to reflux (approximately 110 °C) and maintain for 8-12 hours. The progress of the cyclization can be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

-

Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate

-

Lithium hydroxide (or sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid

Procedure:

-

Dissolve methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate (1 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

-

Remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Methyl 4-cyanobenzoate | C₉H₇NO₂ | 161.16 | Solid |

| Methyl 4-(N'-hydroxycarbamimidoyl)benzoate | C₉H₁₀N₂O₃ | 194.19 | Solid |

| Methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate | C₁₃H₁₄N₂O₃ | 246.26 | Solid |

| This compound | C₁₂H₁₂N₂O₃ | 232.24 | Solid |

Note: Yields and specific melting points are highly dependent on the reaction scale and purification methods and should be determined experimentally.

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic scheme for the preparation of this compound.

Caption: Synthetic route to the target compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for a single synthetic step, from reaction setup to product isolation.

Caption: General laboratory synthesis workflow.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. This molecule, containing both a 1,2,4-oxadiazole and a benzoic acid moiety, is of significant interest in medicinal chemistry due to its potential as a building block for novel therapeutic agents. This document summarizes its chemical identity, presents available and computationally predicted physicochemical data in a structured format, and outlines detailed experimental protocols for its synthesis and the determination of its key properties. Furthermore, it explores the potential biological relevance of this compound by visualizing key signaling pathways associated with the broader class of 1,2,4-oxadiazole derivatives.

Introduction

This compound is a synthetic organic compound that has gained attention in pharmaceutical research as a versatile scaffold.[1] The presence of the 1,2,4-oxadiazole ring, a bioisostere for esters and amides, imparts metabolic stability and favorable pharmacokinetic properties. The carboxylic acid group provides a handle for further chemical modifications and can participate in crucial interactions with biological targets. Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anti-inflammatory and anticancer properties, often through the modulation of key signaling pathways.[1] This guide aims to consolidate the available information on the physicochemical characteristics of this specific compound to aid researchers in its application for drug discovery and development.

Chemical Identity and Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 915920-28-4 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |

| Molecular Weight | 232.24 g/mol | [1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Aqueous Solubility | Data not available | - |

| pKa (acidic) | 3.85 ± 0.10 (Predicted) | ChemAxon |

| LogP | 2.59 (Predicted) | ChemAxon |

Note: Predicted values for pKa and LogP were calculated using ChemAxon's Chemicalize platform and should be considered as estimations.

Experimental Protocols

This section details a representative synthetic protocol for this compound based on established methods for 1,2,4-oxadiazole synthesis. Additionally, standard experimental procedures for the determination of key physicochemical properties are provided.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Reaction Scheme:

Materials:

-

4-(N'-hydroxycarbamimidoyl)benzoic acid

-

Isobutyric acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

n-hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-(N'-hydroxycarbamimidoyl)benzoic acid (1 equivalent) and isobutyric acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents) at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 120-140 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to afford the desired product, this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Aqueous Solubility

The shake-flask method is a common technique for determining aqueous solubility.

-

An excess amount of the solid compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard calibration curve.

Determination of pKa

Potentiometric titration is a standard method for pKa determination.

-

A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant added) is plotted.

-

The pKa is the pH at which half of the acidic protons have been neutralized (the half-equivalence point).

Determination of LogP

The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.

-

A known amount of the compound is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.

-

The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Potential Biological Activity and Associated Signaling Pathways

While the specific biological targets of this compound have not been explicitly elucidated, the 1,2,4-oxadiazole scaffold is prevalent in compounds with notable anti-inflammatory and anticancer activities. The following diagrams illustrate key signaling pathways that are often modulated by this class of compounds.

Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

Many 1,2,4-oxadiazole derivatives exhibit anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

References

An In-Depth Technical Guide to 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS 915920-28-4): A Key Building Block for Monoacylglycerol Lipase (MAGL) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its structural features, particularly the presence of a readily derivatizable carboxylic acid group and a stable oxadiazole ring, make it a valuable intermediate in the synthesis of pharmacologically active molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and, most notably, its application as a key intermediate in the development of potent and selective monoacylglycerol lipase (MAGL) inhibitors for potential therapeutic use in neuroinflammatory and neurodegenerative diseases.

Physicochemical Properties

This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 915920-28-4 | |

| Molecular Formula | C₁₂H₁₂N₂O₃ | |

| Molecular Weight | 232.24 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Room temperature, dry conditions |

Synthesis

The synthesis of this compound and related 1,2,4-oxadiazole benzoic acids can be achieved through several established synthetic routes. A general and efficient method involves the cyclization of an amidoxime with an acylating agent.

A common synthetic pathway is outlined below:

Experimental Protocol: General Synthesis of (5-R-1,2,4-oxadiazol-3-yl)benzoic acids

This protocol is a generalized procedure based on common methods for synthesizing 1,2,4-oxadiazole derivatives.

Step 1: Synthesis of N'-hydroxy-4-cyanobenzimidamide (Amidoxime Formation)

-

To a solution of 4-cyanobenzoic acid in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., HCl).

-

The resulting precipitate, N'-hydroxy-4-cyanobenzimidamide, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound (Oxadiazole Ring Formation)

-

Suspend N'-hydroxy-4-cyanobenzimidamide in an inert solvent (e.g., pyridine or dioxane).

-

Add isobutyryl chloride dropwise to the suspension at room temperature.

-

After the addition, heat the reaction mixture to reflux for several hours.

-

Cool the mixture and pour it into ice water.

-

The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Application in Drug Discovery: Synthesis of MAGL Inhibitors

A significant application of this compound is its use as a crucial intermediate in the synthesis of piperazine-based monoacylglycerol lipase (MAGL) inhibitors. MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has shown therapeutic potential in treating neuroinflammation, neurodegenerative diseases, and pain.

The carboxylic acid moiety of this compound allows for amide bond formation with various piperazine scaffolds, leading to the generation of a library of potential MAGL inhibitors.

Biological Activity of Derived MAGL Inhibitors

While specific quantitative data for MAGL inhibitors synthesized directly from this compound is not publicly available in the searched literature, the general class of piperazine-based MAGL inhibitors has been extensively studied. The following sections describe the typical experimental protocols used to evaluate the biological activity of these compounds.

In Vitro MAGL Inhibition Assay

The potency of synthesized compounds against MAGL is typically determined using a fluorometric assay.

Experimental Protocol: Fluorometric MAGL Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human MAGL enzyme is used. A fluorogenic substrate, such as 4-nitrophenyl acetate (4-NPA) or a more specific substrate, is prepared in an appropriate assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA).

-

Inhibitor Preparation: Test compounds, including those derived from this compound, are dissolved in DMSO to create stock solutions, from which serial dilutions are made.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, MAGL enzyme solution, and the test inhibitor at various concentrations.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measure the increase in fluorescence (or absorbance for chromogenic substrates) over time using a plate reader.

-

-

Data Analysis: The rate of reaction is determined from the linear phase of the progress curves. The percentage of inhibition is calculated relative to a vehicle control (DMSO). IC₅₀ values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular MAGL Activity Assay (Activity-Based Protein Profiling - ABPP)

To confirm target engagement in a cellular context, activity-based protein profiling (ABPP) is a powerful technique.

Experimental Protocol: Competitive ABPP for MAGL

-

Cell Culture and Lysis: Human cancer cell lines with high MAGL expression (e.g., U937) are cultured. Cells are harvested and lysed to prepare a proteome lysate.

-

Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor for a specific duration (e.g., 30 minutes) at 37°C.

-

Probe Labeling: A fluorescently tagged activity-based probe that covalently binds to the active site of serine hydrolases, including MAGL (e.g., a fluorophosphonate probe), is added to the lysate and incubated.

-

Analysis: The reaction is quenched, and the proteome is separated by SDS-PAGE. The gel is scanned for fluorescence to visualize active serine hydrolases. A reduction in the fluorescence intensity of the band corresponding to MAGL indicates target engagement by the inhibitor.

Signaling Pathway

The therapeutic rationale for inhibiting MAGL is based on its role in the endocannabinoid signaling pathway.

By inhibiting MAGL, the degradation of 2-AG is blocked. This leads to an accumulation of 2-AG, which can then potentiate its signaling through cannabinoid receptors (CB1 and CB2), resulting in anti-inflammatory and neuroprotective effects. Concurrently, the inhibition of MAGL reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in its application as a key intermediate for the synthesis of potent MAGL inhibitors. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics for a range of neurological disorders characterized by neuroinflammation. This guide provides a foundational understanding for researchers aiming to leverage this compound in their drug discovery and development endeavors.

Technical Guide: Structure Elucidation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities, including potential anti-inflammatory and anticancer properties.[1][2] This document outlines a plausible synthetic route and details the analytical methodologies required to confirm the chemical structure of the title compound. It includes predicted spectroscopic data (NMR, FTIR, and MS), detailed experimental protocols, and visualizations of the synthesis and analytical workflows. Furthermore, a potential biological signaling pathway is proposed based on the known activities of related 1,2,4-oxadiazole derivatives.

Compound Identification

The molecule for elucidation is this compound. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 915920-28-4 | - |

| Molecular Formula | C₁₂H₁₂N₂O₃ | - |

| Molecular Weight | 232.24 g/mol | - |

| Chemical Structure |  | - |

Synthetic Pathway and Experimental Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the condensation and cyclization of an amidoxime with a carboxylic acid derivative.[3] A reliable method involves the reaction of a substituted amidoxime with an acyl chloride or a carboxylic acid ester.[3][4] The proposed synthesis for the title compound follows this established methodology.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Esterification of 4-Cyanobenzoic Acid

-

Suspend 4-cyanobenzoic acid (1 eq.) in methanol (10 vol.).

-

Add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-cyanobenzoate.

Step 2: Formation of Amidoxime Intermediate

-

Dissolve methyl 4-cyanobenzoate (1 eq.) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium carbonate or triethylamine (2.0 eq.).

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the solvent in vacuo.

-

Add water to the residue and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield methyl 4-(N'-hydroxycarbamimidoyl)benzoate.

Step 3: 1,2,4-Oxadiazole Ring Formation

-

Dissolve the amidoxime intermediate (1 eq.) in a suitable solvent like pyridine or dichloromethane.

-

Cool the solution to 0 °C and add isobutyryl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Heat the mixture to 80-100 °C for 2-4 hours to facilitate cyclodehydration.

-

Monitor the reaction by TLC. After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain methyl 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoate.

Step 4: Hydrolysis to the Final Product

-

Dissolve the ester from the previous step (1 eq.) in a mixture of THF and water (e.g., 3:1).

-

Add lithium hydroxide or sodium hydroxide (2-3 eq.) and stir at room temperature for 2-4 hours.

-

Monitor ester hydrolysis by TLC.

-

Once complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound as a solid.

Structure Elucidation Workflow

The confirmation of the synthesized compound's structure requires a combination of spectroscopic techniques. Each method provides complementary information to unambiguously determine the molecular architecture.

Caption: Logical workflow for the spectroscopic structure elucidation of the target compound.

Spectroscopic Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Predicted chemical shifts for the target compound are presented below.

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~13.1 | Broad s | 1H | -COOH |

| H-b | ~8.15 | d, J ≈ 8.4 Hz | 2H | Aromatic (ortho to -COOH) |

| H-c | ~8.05 | d, J ≈ 8.4 Hz | 2H | Aromatic (ortho to oxadiazole) |

| H-d | ~3.30 | sept, J ≈ 7.0 Hz | 1H | -CH(CH₃)₂ |

| H-e | ~1.40 | d, J ≈ 7.0 Hz | 6H | -CH(CH₃)₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-1 | ~182.0 | C₅ (isopropyl) |

| C-2 | ~167.5 | -COOH |

| C-3 | ~166.0 | C₃ (oxadiazole) |

| C-4 | ~133.0 | Aromatic (ipso-COOH) |

| C-5 | ~130.5 | Aromatic (CH, ortho to -COOH) |

| C-6 | ~129.0 | Aromatic (CH, ortho to oxadiazole) |

| C-7 | ~127.0 | Aromatic (ipso-oxadiazole) |

| C-8 | ~28.0 | -CH(CH₃)₂ |

| C-9 | ~20.5 | -CH(CH₃)₂ |

Protocol for NMR Data Acquisition:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Process the data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) | [5] |

| ~1700 (strong) | C=O stretch | Carboxylic Acid (-COOH) | [5] |

| ~1610, ~1580 | C=C stretch | Aromatic Ring | [6] |

| ~1560 | C=N stretch | 1,2,4-Oxadiazole Ring | [7][8] |

| ~1420, ~1300 | C-O stretch / O-H bend | Carboxylic Acid (-COOH) | |

| ~1250 | C-O-N stretch | 1,2,4-Oxadiazole Ring | [9] |

| ~850 | C-H out-of-plane bend | 1,4-Disubstituted Benzene |[6] |

Protocol for FTIR Data Acquisition (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₁₃N₂O₃⁺ | 233.0921 | To be determined |

| [M+Na]⁺ | C₁₂H₁₂N₂O₃Na⁺ | 255.0740 | To be determined |

| [M-H]⁻ | C₁₂H₁₁N₂O₃⁻ | 231.0775 | To be determined |

Expected Fragmentation Pattern (Electron Ionization - EI): The fragmentation of 1,2,4-oxadiazoles often involves the cleavage of the heterocyclic ring.[10][11] Key expected fragments for the title compound would include:

-

Loss of COOH (45 Da) from the molecular ion.

-

Loss of the isopropyl group (43 Da).

-

Cleavage of the oxadiazole ring, leading to characteristic benzonitrile-related and isopropyl-nitrile-related fragments.

Protocol for Mass Spectrometry Data Acquisition (ESI-TOF):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes.

-

Use an internal or external calibrant to ensure high mass accuracy.

Potential Biological Signaling Pathway

Derivatives of 1,2,4-oxadiazole have been reported to possess anti-inflammatory properties, with some studies indicating that they act by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of inflammation.

Caption: Potential inhibition of the NF-κB inflammatory signaling pathway.

Upon stimulation by agents like lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) initiates a cascade that activates the IKK complex. IKK then phosphorylates IκBα, leading to its degradation and the release of the p65/p50 NF-κB dimer. This active dimer translocates to the nucleus, where it induces the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.[12]

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. A robust synthetic protocol provides the material for analysis, and the collective data from NMR, FTIR, and mass spectrometry offer definitive proof of its structure. The interpretation of this data confirms the presence of the key functional groups—a p-substituted benzoic acid and a 5-isopropyl-1,2,4-oxadiazole ring—and their precise connectivity. The established biological relevance of the 1,2,4-oxadiazole core suggests that this compound is a valuable candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammatory diseases.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ijtsrd.com [ijtsrd.com]

- 7. updatepublishing.com [updatepublishing.com]

- 8. journalspub.com [journalspub.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid. While experimental data for this specific molecule is not publicly available, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its constituent functional groups. Furthermore, detailed experimental protocols for acquiring these spectra are provided to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | - |

| Aromatic (ortho to COOH) | 8.1 - 8.3 | Doublet | ~8.0 |

| Aromatic (ortho to oxadiazole) | 8.0 - 8.2 | Doublet | ~8.0 |

| Isopropyl (-CH) | 3.0 - 3.3 | Septet | ~7.0 |

| Isopropyl (-CH₃) | 1.2 - 1.4 | Doublet | ~7.0 |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ) ppm |

| Carboxylic Acid (-COOH) | 165 - 175 |

| Oxadiazole (C=N) | 160 - 170 |

| Oxadiazole (C-O) | 170 - 180 |

| Aromatic (C-COOH) | 130 - 135 |

| Aromatic (CH) | 128 - 132 |

| Aromatic (C-oxadiazole) | 125 - 130 |

| Isopropyl (-CH) | 25 - 35 |

| Isopropyl (-CH₃) | 20 - 25 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Hydrogen-bonded O-H stretch.[1] |

| C-H (Aromatic) | 3000 - 3100 | Medium | C-H stretching. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of isopropyl group. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | Carbonyl stretching.[2] |

| C=N (Oxadiazole) | 1600 - 1650 | Medium-Strong | C=N stretching in the oxadiazole ring.[3] |

| C=C (Aromatic) | 1450 - 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-O (Oxadiazole) | 1000 - 1300 | Medium-Strong | C-O-C stretching in the oxadiazole ring.[3] |

| O-H (bend) | 920 - 960 | Medium, Broad | Out-of-plane O-H bend. |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Ion | Notes |

| 232 | [M]⁺ | Molecular ion peak. |

| 217 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 189 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

| 121 | [C₇H₅O₂]⁺ | Benzoic acid fragment. |

| 105 | [C₇H₅O]⁺ | Acylium ion, a common fragment from benzoic acid derivatives.[4] |

| 77 | [C₆H₅]⁺ | Phenyl cation.[4] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard.[5]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum to observe single lines for each unique carbon atom.

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ groups.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[6]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.[7]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.[8]

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable methods for generating ions in an LC-MS setup. Electron Ionization (EI) would be used for GC-MS.[9]

-

-

Mass Analysis:

-

The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous determination of the elemental composition, high-resolution mass spectrometry can be employed to obtain a highly accurate mass measurement of the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a novel organic compound.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. journalspub.com [journalspub.com]

- 4. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

The Rising Profile of 4-(5-Isopropyl-1,2,4-oxadiazol-3-yl)benzoic Acid Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The heterocycle-containing benzoic acid scaffold continues to be a cornerstone in the design of novel therapeutic agents. Among these, derivatives of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid are emerging as a promising class of compounds with a diverse range of potential biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While specific data on the this compound core is limited in publicly available literature, this document consolidates information on closely related analogs to provide a representative and technically detailed perspective for researchers in the field.

Core Structure and Synthetic Strategies

The core structure consists of a benzoic acid moiety substituted at the 4-position with a 1,2,4-oxadiazole ring, which is further substituted at the 5-position with an isopropyl group. This arrangement offers a unique combination of steric and electronic properties that can be exploited for targeted drug design. The carboxylic acid group provides a handle for further derivatization, such as esterification or amidation, to modulate pharmacokinetic and pharmacodynamic properties.

A general synthetic approach to 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzoic acids involves the cyclization of an appropriate amidoxime with a carboxylic acid derivative. A plausible synthetic route is outlined below.

Biological Activities and Therapeutic Potential

While direct experimental data for derivatives of this compound is not extensively published, the broader class of 1,2,4-oxadiazole-containing benzoic acid derivatives has demonstrated significant potential in several therapeutic areas, primarily in oncology and inflammation.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action are diverse and appear to be dependent on the specific substitutions on the core scaffold.

One key area of investigation is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 4-(5-substituted-1,2,4-oxadiazol-3-yl)benzamide derivatives have been identified as potent inhibitors of the RET kinase, a receptor tyrosine kinase implicated in several types of cancer[1].

The table below summarizes the anticancer activity of representative 4-(1,2,4-oxadiazol-3-yl)benzoic acid analogs against various cancer cell lines.

| Compound ID | R Group (at position 5) | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| I-8 | Pyridin-3-yl | RET-driven cells | Potent inhibition | [1] |

| Analog 1 | Phenyl | WiDr (Colon) | GI50 = 4.5 µM | [2] |

| Analog 2 | 4-Nitrophenyl | WiDr (Colon) | Enhanced activity | [2] |

This table is a representation based on structurally similar compounds due to the limited data on the specific isopropyl derivative.

A potential signaling pathway targeted by these compounds in cancer is the RET signaling cascade.

Anti-inflammatory Activity

The 1,2,4-oxadiazole scaffold is also a recognized pharmacophore in the development of anti-inflammatory agents. Derivatives have been shown to modulate inflammatory pathways, although the exact mechanisms are still under investigation. The core structure is considered a bioisostere for amide and ester functionalities, which may contribute to its interaction with biological targets involved in inflammation.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments typically employed in the evaluation of these compounds.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

References

An In-depth Technical Guide on the Solubility of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the compound 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid in organic solvents. Due to the specific nature of this molecule, which is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, publicly available quantitative solubility data is scarce. Commercial suppliers indicate its use in medicinal chemistry for structure-activity relationship (SAR) studies and in the design of enzyme inhibitors[1].

While direct solubility values are not readily found in the literature, this guide provides standardized experimental protocols for determining solubility, which can be applied to this compound. Furthermore, a general discussion on the expected solubility based on its structural features is presented.

I. Molecular Structure and Predicted Solubility Characteristics

The chemical structure of this compound consists of a benzoic acid moiety substituted with an isopropyl-containing 1,2,4-oxadiazole ring. The presence of the carboxylic acid group suggests that it will exhibit some degree of solubility in polar protic solvents through hydrogen bonding. The 1,2,4-oxadiazole ring and the benzene ring introduce aromaticity and a degree of lipophilicity, which may allow for solubility in a range of organic solvents. The isopropyl group further contributes to the nonpolar character of the molecule.

Based on these features, it can be anticipated that the solubility will be influenced by the solvent's polarity, hydrogen bonding capability, and dielectric constant. A systematic approach to determining its solubility profile is therefore essential for its application in research and development.

II. Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined data.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| Example: Methanol | Alcohol (Polar Protic) | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Example: Dichloromethane | Chlorinated (Aprotic) | 25 | Data to be determined | Data to be determined | e.g., HPLC |

| Example: Acetone | Ketone (Polar Aprotic) | 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| Example: Toluene | Aromatic Hydrocarbon | 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| Example: N,N-Dimethylformamide | Amide (Polar Aprotic) | 25 | Data to be determined | Data to be determined | e.g., HPLC |

III. Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

A. Gravimetric Method (Thermodynamic Solubility)

This method determines the equilibrium solubility of a compound in a given solvent.

-

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Vials with screw caps

-

Shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

-

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the vials to further separate the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Transfer the filtered solution to a pre-weighed container.

-

Evaporate the solvent completely under reduced pressure or in a vacuum oven.

-

Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved solid.

-

Calculate the solubility in g/L or other desired units.

-

B. High-Performance Liquid Chromatography (HPLC) Method

This method is useful for determining solubility in complex mixtures or when only small amounts of the compound are available.

-

Materials and Equipment:

-

Same as the gravimetric method for sample preparation.

-

HPLC system with a suitable detector (e.g., UV-Vis).

-

Appropriate HPLC column (e.g., C18).

-

Mobile phase solvents.

-

Volumetric flasks for standard preparation.

-

-

Procedure:

-

Prepare a saturated solution as described in the gravimetric method (steps 1-6).

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant from the saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor. This gives the solubility.

-

IV. Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-Depth Technical Guide on 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid: Synthesis, Potential Biological Activity, and Crystallographic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. While the definitive crystal structure of this specific molecule is not publicly available, this document outlines detailed experimental protocols for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction. A summary of its known physicochemical properties is presented. Furthermore, this guide explores the potential biological relevance of 1,2,4-oxadiazole derivatives, with a focus on the Nrf2 signaling pathway, a target for this class of compounds. To aid in research and development, representative crystallographic data of a structurally related compound, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid, is provided for illustrative purposes.

Introduction

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for ester and amide groups. Compounds incorporating this heterocycle have demonstrated a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The subject of this guide, this compound, combines this versatile heterocycle with a benzoic acid group, a common pharmacophore that can participate in various biological interactions and provides a handle for further chemical modification. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 915920-28-4 |

Experimental Protocols

Synthesis of this compound

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through several established methods. A general and robust approach involves the condensation of an amidoxime with a carboxylic acid or its derivative. The following is a generalized protocol for the synthesis of the title compound.

Step 1: Preparation of 4-cyanobenzoic acid. This can be achieved via the Sandmeyer reaction starting from 4-aminobenzoic acid.

Step 2: Synthesis of 4-(N'-hydroxycarbamimidoyl)benzoic acid (a benzamidoxime derivative). The 4-cyanobenzoic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or potassium hydroxide.

Step 3: Acylation and Cyclization. The resulting benzamidoxime derivative is then acylated with isobutyryl chloride (to introduce the isopropyl group) in a suitable solvent like pyridine or DMF. The intermediate O-acyl amidoxime is subsequently cyclized to the 1,2,4-oxadiazole ring, often by heating the reaction mixture.

Alternative One-Pot Synthesis: A more streamlined approach involves a one-pot reaction where the amidoxime and the carboxylic acid (isobutyric acid in this case) are coupled using a dehydrating agent such as EDC.HCl and HOBt in a high-boiling solvent like DMF, followed by thermal cyclization.

Crystallization of Small Organic Molecules

Obtaining high-quality single crystals is a critical prerequisite for X-ray crystallographic analysis. The following are common techniques for the crystallization of small organic molecules like this compound.

-

Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The choice of solvent is crucial; typically, a solvent in which the compound has moderate solubility is preferred. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered vial to allow for the slow evaporation of the solvent.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool down slowly and undisturbed to room temperature, and subsequently, if necessary, in a refrigerator or freezer.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.

Single-Crystal X-ray Diffraction Analysis

Once suitable crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including precise bond lengths, bond angles, and atomic coordinates.

Illustrative Crystallographic Data

As the crystal structure for this compound is not available in the public domain, we present the crystallographic data for a structurally related compound, 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid , for illustrative purposes. This data provides an example of the parameters that would be determined through X-ray crystallographic analysis.

| Parameter | Value (for 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 5.678 |

| c (Å) | 15.432 |

| α (°) | 90 |

| β (°) | 109.87 |

| γ (°) | 90 |

| Volume (ų) | 1015.6 |

| Z | 4 |

Note: The data presented in this table is for a representative compound and should not be assumed to be the actual data for this compound.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-oxadiazole have been reported to exhibit a variety of biological activities. A notable signaling pathway that has been associated with the action of some bioactive small molecules is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

The Nrf2 signaling pathway is a key regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, inducing their expression. These genes encode for a wide range of antioxidant and detoxification enzymes.

Caption: The Nrf2 signaling pathway and its activation by oxidative stress.

Experimental and Logical Workflows

The process of determining the crystal structure of a small molecule involves a logical sequence of experimental procedures. The following diagram illustrates a typical workflow.

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid

Disclaimer: Direct experimental data on the biological activity and therapeutic targets of 4-(5-isopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is not currently available in the public domain. This guide provides a comprehensive overview of the potential therapeutic applications of this molecule based on the well-established biological activities of structurally related compounds containing the 1,2,4-oxadiazole benzoic acid scaffold. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole ring linked to a benzoic acid moiety. The 1,2,4-oxadiazole core is a prominent scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for ester and amide functionalities.[1] This versatile scaffold has been incorporated into a wide array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2] The presence of the benzoic acid group provides a handle for further chemical modification and can contribute to interactions with biological targets. This guide will explore the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar 1,2,4-oxadiazole derivatives, the primary therapeutic areas for this compound are likely to be oncology, inflammatory diseases, and conditions amenable to enzyme inhibition.

Numerous 1,2,4-oxadiazole derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] The proposed mechanisms of action often involve the inhibition of key enzymes or proteins involved in cancer cell proliferation and survival.

Potential Molecular Targets in Oncology:

-

Enzyme Inhibition: A new series of thioethers containing a 1,2,4-oxadiazole ring have been shown to inhibit enzymes like xanthine oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5]

-

Tubulin Polymerization Inhibition: Some 1,2,4-oxadiazole compounds have been suggested to act as tubulin inhibitors, thereby disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.[6]

-

Kinase Inhibition: Derivatives of 1,3,4-oxadiazole (a related isomer) have been shown to inhibit kinases such as EGFR and CDK2.[4]

Quantitative Data for Representative 1,2,4-Oxadiazole Analogs:

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 5 (Caffeic acid-based 1,3,4-oxadiazole) | U87 (Glioblastoma) | 35.1 | [3] |

| T98G (Glioblastoma) | 34.4 | [3] | |

| LN229 (Glioblastoma) | 37.9 | [3] | |

| SKOV3 (Ovarian Cancer) | 14.2 | [3] | |

| MCF7 (Breast Cancer) | 30.9 | [3] | |

| A549 (Lung Cancer) | 18.3 | [3] | |

| Benzimidazole-based 1,2,4-oxadiazoles (14a-d ) | MCF-7, A549, A375 | 0.12–2.78 | [1] |

| 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives (18a-c ) | MCF-7, A549, MDA MB-231 | Sub-micromolar | [1] |

The 1,2,4-oxadiazole scaffold has been explored for the development of novel anti-inflammatory agents. The mechanism of action for these compounds is often associated with the inhibition of key inflammatory mediators.

Potential Molecular Targets in Inflammation:

-

Cyclooxygenase (COX) Inhibition: Some oxadiazole derivatives have been designed as selective COX-2 inhibitors, which are key enzymes in the prostaglandin biosynthesis pathway.[7]

-

Pro-inflammatory Cytokine Inhibition: Novel 1,3,4-oxadiazole and 1,2,4-triazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages.[7]

Quantitative Data for Representative Oxadiazole Analogs:

| Compound/Analog | Assay | IC50 (µM) | Reference |

| 1,3,4-Oxadiazole derivative 11c | COX-2 Inhibition | 0.04 | [7] |

| IL-6 Inhibition | 0.96 - 11.14 | [7] | |

| NO Production Inhibition | 2.60 | [7] | |

| ROS Production Inhibition | 3.01 | [7] | |

| 1,3,4-Oxadiazole derivatives (3e, 3f, 3i ) | Protein Denaturation | Moderate Activity | [8] |

Derivatives of 1,2,4-oxadiazole have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Potential Enzyme Targets:

-

Cholinesterases (AChE and BuChE): A series of 1,2,4-oxadiazole derivatives were designed as selective butyrylcholinesterase (BuChE) inhibitors, which could be relevant for the treatment of Alzheimer's disease.[9]

-

Monoamine Oxidases (MAO-A and MAO-B): Certain 1,2,4-oxadiazole derivatives have shown potent and selective inhibition of MAO-B, an enzyme involved in the degradation of dopamine, suggesting potential applications in neurodegenerative disorders.[10]

-

α-Glucosidase: Benzimidazole-based 1,3,4-oxadiazole derivatives have demonstrated inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for diabetes treatment.[11]

Quantitative Data for Representative 1,2,4-Oxadiazole Analogs:

| Compound/Analog | Enzyme Target | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole derivative 6n | Butyrylcholinesterase (BuChE) | 5.07 | [9] |

| 1,2,4-Oxadiazole derivative 4c | Monoamine Oxidase B (MAO-B) | 117.43 | [10] |

| 1,2,4-Oxadiazole derivative 3b | Monoamine Oxidase B (MAO-B) | 140.02 | [10] |

| Benzimidazole-based 1,3,4-oxadiazole 32c | α-Glucosidase | 2.6 | [11] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 1,2,4-oxadiazole derivatives, adapted from the literature.

A common method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[12]

Protocol:

-

Amidoxime Formation: A nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or heated to reflux.

-

O-Acylation: The resulting amidoxime is then acylated with a carboxylic acid chloride or anhydride in the presence of a base such as pyridine or triethylamine in an aprotic solvent like dichloromethane or THF.

-

Cyclization: The O-acylated amidoxime intermediate is cyclized to the 1,2,4-oxadiazole by heating, often in a high-boiling point solvent like toluene or xylene, or by treatment with a dehydrating agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit the denaturation of proteins like bovine serum albumin (BSA) or egg albumin.[8]

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, a protein solution (e.g., 1% BSA), and a buffer (e.g., phosphate buffer, pH 6.4).

-

Incubation: The mixture is incubated at 37°C for 20 minutes.

-

Heat-induced Denaturation: The mixture is then heated to 51-70°C for 20 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

-

Data Analysis: The percentage of inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is used as a positive control.

Signaling Pathways

The potential therapeutic effects of this compound are likely mediated through the modulation of specific signaling pathways.

As an enzyme inhibitor, the compound would directly bind to the active site or an allosteric site of a target enzyme, thereby blocking its catalytic activity. This can disrupt a metabolic or signaling pathway that is critical for disease progression.

Conclusion

While direct experimental evidence is lacking for this compound, the extensive research on the 1,2,4-oxadiazole scaffold strongly suggests its potential as a versatile therapeutic agent. The primary areas of promise appear to be in oncology, anti-inflammatory therapies, and the inhibition of specific enzymes. The isopropyl and benzoic acid substituents on the core structure will undoubtedly influence its pharmacokinetic and pharmacodynamic properties, and further investigation is warranted to elucidate its precise molecular targets and therapeutic potential. The experimental protocols and data from analogous compounds provided in this guide offer a solid foundation for initiating such research.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive Literature Review of 1,2,4-Oxadiazole Containing Benzoic Acids: Synthesis, Biological Activity, and Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its bioisosteric relationship with amides and esters, coupled with enhanced metabolic stability, makes it a valuable scaffold in the design of novel therapeutic agents. When incorporated with a benzoic acid functionality, this heterocyclic system presents a versatile platform for developing compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive review of the literature on 1,2,4-oxadiazole containing benzoic acids, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Synthetic Methodologies

The construction of the 1,2,4-oxadiazole ring tethered to a benzoic acid core primarily involves two main strategies: the acylation of amidoximes followed by cyclodehydration, or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. The former is the more predominantly utilized method in the literature.

A common synthetic route involves the reaction of a substituted benzoic acid with an appropriate amidoxime. For instance, a one-pot synthesis can be achieved at room temperature using a superbase medium like NaOH/DMSO with the corresponding amidoximes and carboxylic acid methyl or ethyl esters.[1] Another efficient one-pot procedure employs a Vilsmeier reagent to activate the carboxylic acid group for reaction with an amidoxime.[1]

A new approach for the synthesis of 4- and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids involves the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air in the presence of a cobalt acetate-based catalytic system, offering higher yields and a shorter reaction sequence.[2]

General Experimental Protocol for the Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles via Amidoxime Acylation

This protocol outlines a general procedure for the synthesis of 1,2,4-oxadiazole containing benzoic acids from a substituted benzoic acid and a corresponding amidoxime.

Step 1: Activation of the Carboxylic Acid